molecular formula C5H8N2O3 B3224825 (S)-6-Oxopiperazine-2-carboxylic acid CAS No. 1240584-74-0

(S)-6-Oxopiperazine-2-carboxylic acid

Cat. No. B3224825
CAS RN: 1240584-74-0
M. Wt: 144.13 g/mol
InChI Key: YFTIUIRRLXUUIK-VKHMYHEASA-N
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Description

Carboxylic acids, like “(S)-6-Oxopiperazine-2-carboxylic acid”, are a class of organic compounds containing a carboxyl functional group (-COOH). They are widely present in many substances and are involved in numerous chemical reactions .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives often involves various methods, including oxidation reactions, Grignard reactions, and hydrolysis of esters . The specific synthesis pathway for “(S)-6-Oxopiperazine-2-carboxylic acid” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “(S)-6-Oxopiperazine-2-carboxylic acid” would typically be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Carboxylic acids participate in a variety of chemical reactions. They can act as both acids and bases, undergoing reactions such as esterification, amide formation, and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids depend on their specific structure. They typically have higher boiling points than similar-sized alcohols or aldehydes due to the presence of the carboxyl group, which can form strong hydrogen bonds .

Mechanism of Action

The mechanism of action of a carboxylic acid derivative would depend on its specific structure and the biological system in which it is involved. For example, some carboxylic acids act as inhibitors of enzymes in biological systems .

Safety and Hazards

Like all chemicals, carboxylic acids should be handled with care. They can cause irritation to the skin and eyes, and their vapors can be harmful if inhaled .

Future Directions

The study of carboxylic acids and their derivatives is an active area of research, with potential applications in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

(2S)-6-oxopiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTIUIRRLXUUIK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717064
Record name (2S)-6-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Oxopiperazine-2-carboxylic acid

CAS RN

1240584-74-0
Record name (2S)-6-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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